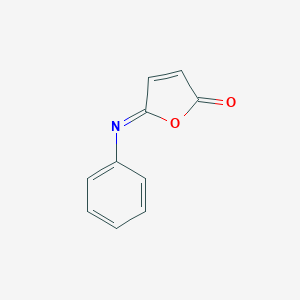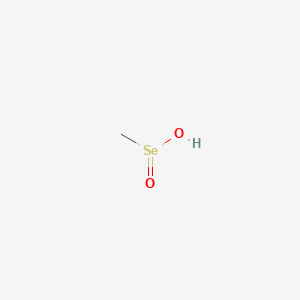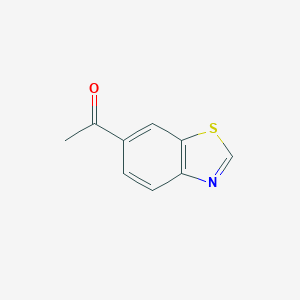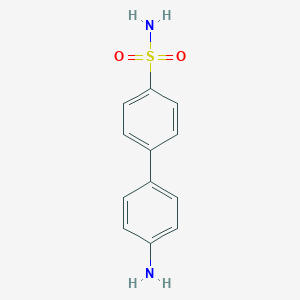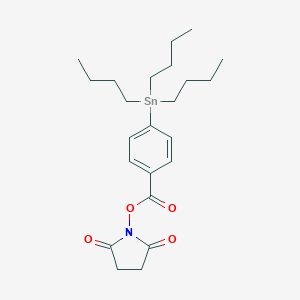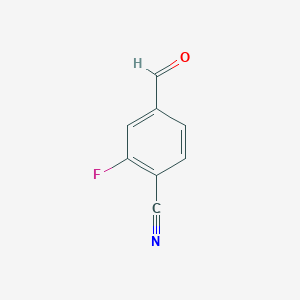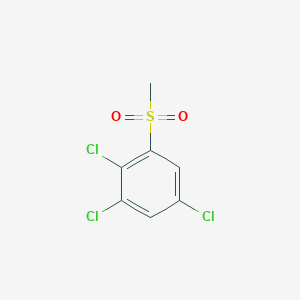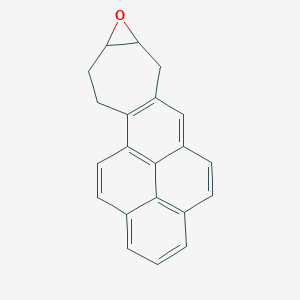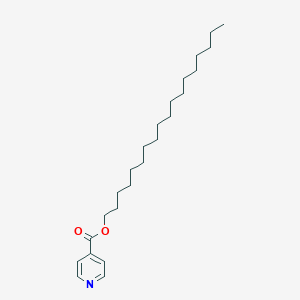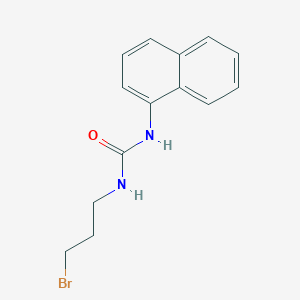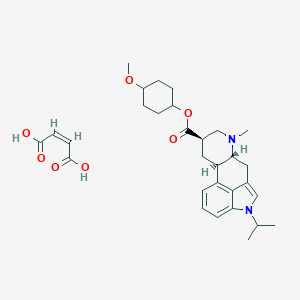
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate, also known as HMMA-2, is a chemical compound that has gained significant attention in scientific research. This chemical has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate may alter the expression of genes involved in cancer cell growth and Alzheimer's disease.
Effets Biochimiques Et Physiologiques
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been shown to inhibit the aggregation of amyloid-beta peptides, which may be beneficial in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using column chromatography. Additionally, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been extensively studied for its potential use in cancer treatment and Alzheimer's disease. However, there are also limitations to using Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the effects of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate may vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for the study of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate. One potential direction is to further investigate its mechanism of action and its effects on gene expression. Additionally, the potential use of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate in combination with other cancer treatments should be explored. Finally, the effects of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate on other diseases, such as Parkinson's disease, should be investigated.
Conclusion:
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been extensively studied for its potential use in cancer treatment and Alzheimer's disease. Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been shown to inhibit the activity of HDACs, induce cell cycle arrest and apoptosis in cancer cells, and inhibit the aggregation of amyloid-beta peptides. While there are limitations to using Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate in lab experiments, there are also several future directions for its study. Overall, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has the potential to be a valuable tool in the fight against cancer and neurodegenerative diseases.
Méthodes De Synthèse
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate can be synthesized using various methods, including the reaction of morpholine, 4-hydroxy-3-methoxycinnamic acid, and acetic anhydride. Another method involves the reaction of morpholine, 4-hydroxy-3-methoxycinnamic acid, and thionyl chloride. Both methods result in the formation of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate, which can be purified using column chromatography.
Applications De Recherche Scientifique
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propriétés
Numéro CAS |
19856-72-5 |
|---|---|
Nom du produit |
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate |
Formule moléculaire |
C17H21NO5 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-3-(2-methylmorpholin-4-yl)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C17H21NO5/c1-12-11-18(8-9-22-12)17(20)7-5-14-4-6-15(23-13(2)19)16(10-14)21-3/h4-7,10,12H,8-9,11H2,1-3H3/b7-5+ |
Clé InChI |
QQVYIGKECIIXSB-FNORWQNLSA-N |
SMILES isomérique |
CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC |
SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
SMILES canonique |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)
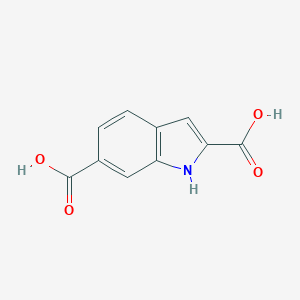
![Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B10747.png)
